Tin maleate

Description

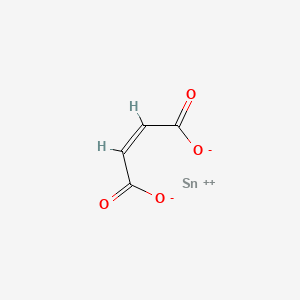

Structure

3D Structure of Parent

Properties

CAS No. |

16715-89-2 |

|---|---|

Molecular Formula |

C4H2O4Sn |

Molecular Weight |

232.766 |

IUPAC Name |

(Z)-but-2-enedioate;tin(2+) |

InChI |

InChI=1S/C4H4O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

CJSGFXKAHVWGMU-ODZAUARKSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Sn+2] |

Synonyms |

tin maleate |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Tin Maleate Derivatives

General Synthetic Routes for Organotin Maleates

The synthesis of organotin maleates can be broadly categorized into two main approaches: the direct reaction of organotin oxides with maleic anhydride (B1165640) and various esterification techniques.

Synthesis from Organotin Oxides and Maleic Anhydride

A prevalent and direct method for preparing diorganotin maleates involves the condensation reaction between a diorganotin oxide and maleic anhydride. morpholine.cc This reaction is typically a straightforward process that can be conducted under various conditions, including in the presence of a solvent or in a solvent-free environment.

The general reaction can be represented as:

R₂SnO + C₄H₂O₃ → R₂Sn(OOCCH=CHCOO)

In this reaction, the organotin oxide reacts with maleic anhydride to form the corresponding diorganotin maleate (B1232345). The nature of the "R" group (e.g., butyl, octyl) determines the specific properties of the final product.

For instance, one method involves blending finely divided dibutyltin (B87310) oxide with maleic anhydride and heating the mixture. prepchem.com The reaction can proceed to near completion, forming a non-stoichiometric dibutyltin maleate. prepchem.com Another approach involves carrying out the reaction in a solvent like tetrahydrofuran (B95107) at a controlled temperature, followed by purification and precipitation of the product. echemi.com

The reaction conditions can be manipulated to control the product's characteristics. For example, conducting the reaction at a controlled temperature of 60-70°C with stirring, followed by dehydration and filtration under reduced pressure, yields the finished product. morpholine.cc

Esterification Approaches

Esterification represents another key synthetic route to organotin maleates. These methods are particularly relevant for producing a variety of organotin esters. gelest.com Organotin compounds, including oxides and salts, can act as effective catalysts in esterification and transesterification reactions. gelest.com

Dibutylthis compound itself can be used as a catalyst in the esterification of acids like 2,5-furandicarboxylic acid (FDCA). google.com This highlights the role of organotin compounds in facilitating ester formation. While direct esterification of maleic acid with an organotin compound is a viable pathway, the reaction of organotin oxides with maleic anhydride is a more commonly cited direct synthesis method for the maleate derivatives themselves.

Synthesis of Specific this compound Variants

The general synthetic routes are adapted to produce specific this compound derivatives with varying alkyl chains, which in turn influences their physical and chemical properties.

Dibutylthis compound Preparations

Dibutylthis compound is a widely used PVC stabilizer. Its synthesis is well-documented and can be achieved through several methods.

A common laboratory and industrial preparation involves the reaction of dibutyltin oxide with maleic anhydride. morpholine.cc One procedure describes mixing finely divided dibutyltin oxide (3 moles) with maleic anhydride (1.5 moles) and heating the blend. prepchem.com The reaction progress can be monitored by differential thermal analysis, indicating the formation of non-stoichiometric dibutylthis compound. prepchem.com

Another method involves stirring a mixture of di-n-butyltin oxide and maleic anhydride at high speed while cooling to maintain the temperature below 35°C. prepchem.com The resulting mixture is then allowed to stand at room temperature for several hours, forming an agglomerate that can be crushed into a powder. prepchem.com

A process for preparing anhydrous dibutylthis compound involves reacting stoichiometric amounts of maleic anhydride and di-butyltin oxide in an inert cycloaliphatic hydrocarbon solvent with a boiling point of at least 75°C. google.com After the reaction is complete, the mixture is cooled to 15-40°C to crystallize the dibutylthis compound, which is then recovered. google.com

| Reactants | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Dibutyltin oxide, Maleic anhydride | Blending and heating | Formation of non-stoichiometric dibutylthis compound | prepchem.com |

| Di-n-butyltin oxide, Maleic anhydride | High-speed stirring with cooling, followed by standing | Formation of a crushable agglomerate | prepchem.com |

| Maleic anhydride, Di-butyltin oxide | Reaction in an inert cycloaliphatic hydrocarbon solvent, followed by cooling crystallization | Production of anhydrous dibutylthis compound | google.com |

Dioctyltin (B90728) Maleate Preparations

Dioctylthis compound is another important organothis compound derivative, valued for its use in non-toxic PVC applications.

One synthetic method involves reacting di-n-octyl tin oxide with maleic anhydride in tetrahydrofuran at 50°C, followed by purification and precipitation. echemi.com A patented process describes the preparation of anhydrous dioctylthis compound by reacting dioctyltin oxide with maleic anhydride in an inert aliphatic hydrocarbon solvent (containing 5-16 carbon atoms, such as heptane) at a temperature maintained between 60°C and 100°C. google.com The resulting product can be recovered with a high yield and purity. google.com

| Reactants | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Di-n-octyl tin oxide, Maleic anhydride | Reaction in tetrahydrofuran at 50°C, followed by purification and precipitation | Yields dioctylthis compound | echemi.com |

| Dioctyltin oxide, Maleic anhydride | Reaction in an inert aliphatic hydrocarbon solvent (e.g., heptane) at 60-100°C | Produces anhydrous dioctylthis compound with a melting point of 93-95°C and a tin content of 25.54% | google.com |

Triorganothis compound Synthesis

The synthesis of triorganotin maleates has also been explored. These compounds can be prepared, for example, by the reaction of trialkyl or triaryl tin compounds with maleic acid or its derivatives. rsc.org The specific reaction conditions and starting materials will influence the structure and properties of the resulting triorganothis compound. While the diorganotin variants are more common as PVC stabilizers, the synthesis of triorganotin derivatives is of interest for various applications in organotin chemistry. rsc.org

Optimization of Reaction Conditions for Controlled Synthesis

The controlled synthesis of this compound derivatives is paramount to achieving desired product characteristics, such as high purity, optimal yield, and specific physical properties. The optimization of reaction conditions is a critical aspect of the synthetic process, involving the systematic adjustment of various parameters to control the reaction pathway and kinetics. Key factors that are typically manipulated include temperature, reaction time, the nature of the solvent, and the stoichiometry of the reactants.

The synthesis of dialkyltin maleates, such as dibutylthis compound and dioctylthis compound, is commonly achieved through the reaction of a dialkyltin oxide with maleic anhydride. This reaction is typically conducted under anhydrous conditions to prevent the formation of by-products. The selection of an appropriate solvent is crucial, as it must facilitate the dissolution of the reactants and the final product to varying degrees at different temperatures, enabling both an efficient reaction and effective product isolation through crystallization.

Temperature plays a significant role in the rate of reaction and the solubility of the components. For the synthesis of dioctylthis compound, the reaction between dioctyltin oxide and maleic anhydride is often carried out at elevated temperatures, typically in the range of 60°C to 100°C. This temperature range is generally above the melting point of maleic anhydride, ensuring it is in a molten state to readily react. Upon completion of the reaction, a controlled cooling process is initiated to induce crystallization of the product. Crystallization for dioctylthis compound is often observed to begin when the solution cools to a temperature between 35°C and 40°C. Further cooling to around 15°C can maximize the precipitation of the crystalline product.

Similarly, in the preparation of dibutylthis compound from dibutyltin oxide and maleic anhydride, the reaction mixture is typically heated to a temperature between 55°C and 70°C. After the reaction is complete, the mixture is cooled to induce crystallization, which commonly occurs in the 35°C to 40°C range. Holding the slurry at a lower temperature, such as 20°C to 25°C, for a period of 30 to 90 minutes can enhance the recovery of the final product.

The duration of the reaction is another critical parameter that is optimized to ensure the reaction goes to completion without the formation of degradation products. For many organotin carboxylate syntheses, a reflux period of several hours is common to achieve a high yield. For instance, in the synthesis of some di-n-butyltin(IV) carboxylates, a reflux time of 8 hours is employed.

The molar ratio of the reactants is a key factor in controlling the stoichiometry of the final product. In the synthesis of dialkyltin maleates from dialkyltin oxides and maleic anhydride, substantially stoichiometric amounts of the reactants are typically used. This ensures the complete conversion of the starting materials into the desired product, minimizing the presence of unreacted starting materials in the final product, which would necessitate more rigorous purification steps.

The choice of solvent is critical for both the reaction and the subsequent purification of the product. An ideal solvent for the synthesis of many dialkyltin maleates is an inert hydrocarbon in which the reactants (dialkyltin oxide and maleic anhydride) are largely insoluble at lower temperatures but in which the dialkylthis compound product is soluble at the elevated reaction temperature. This differential solubility is advantageous for the purification process, as the product can be crystallized from the solution upon cooling, leaving any insoluble impurities behind.

For the synthesis of dioctylthis compound, inert aliphatic hydrocarbon solvents are often employed. In the case of dibutylthis compound, inert cycloaliphatic hydrocarbon solvents with boiling points generally above 75°C are suitable. The ratio of the solvent to the reactants is also an important consideration, as it affects the solubility of the product and the efficiency of the crystallization process.

The following tables present a summary of optimized reaction conditions for the synthesis of representative this compound derivatives based on available research findings.

| Parameter | Optimized Condition | Effect on Synthesis |

|---|---|---|

| Reactants | Dioctyltin oxide and Maleic anhydride | Forms the desired dioctylthis compound product. |

| Stoichiometry | Substantially stoichiometric | Maximizes product yield and minimizes unreacted starting materials. |

| Solvent | Inert aliphatic hydrocarbon (e.g., heptane) | Provides a reaction medium and facilitates purification by crystallization. |

| Reaction Temperature | 60°C - 100°C | Ensures maleic anhydride is molten and promotes a sufficient reaction rate. |

| Crystallization Temperature | Cooling to 15°C - 40°C | Induces precipitation of the pure product from the solution. |

| Product Yield | 90% - 98% | Indicates a highly efficient and optimized synthetic process. |

| Parameter | Optimized Condition | Effect on Synthesis |

|---|---|---|

| Reactants | Dibutyltin oxide and Maleic anhydride | Leads to the formation of dibutylthis compound. |

| Stoichiometry | Substantially stoichiometric | Ensures high conversion of reactants to the desired product. |

| Solvent | Inert cycloaliphatic hydrocarbon (e.g., cyclohexane) | Acts as a reaction medium and allows for purification via crystallization. |

| Reaction Temperature | 55°C - 70°C | Facilitates the melting of maleic anhydride and an appropriate reaction rate. |

| Crystallization Temperature | Cooling to 20°C - 40°C | Promotes the isolation of the product in a pure, crystalline form. |

| Hold Time at Low Temperature | 30 - 90 minutes | Maximizes the recovery of the precipitated product. |

Structural Elucidation and Spectroscopic Characterization Methodologies

Elemental Analysis Methodologies in Compound Characterization

Elemental analysis is a critical quantitative technique used to determine the elemental composition of a compound, thereby confirming its empirical formula and purity. For tin maleates, this methodology is essential for verifying the precise ratio of tin to maleate (B1232345) moieties, as well as the presence and proportion of any organic substituents in organotin derivatives. This analysis serves as a foundational step in the characterization of synthesized tin maleate compounds, whether they are inorganic salts or complex organometallic structures.

Specific Elemental Analysis Techniques Employed

The characterization of tin maleates often involves specific methods tailored to quantify both the tin content and the organic components.

Tin Content Determination:

Gillman and Rosenberg Method: This established analytical approach has been employed for the quantitative determination of tin in various organotin compounds, including its application in analyzing copolymers that incorporate organotin monomers such as dibutyltin (B87310) maleate (DBTM) nih.govnih.gov.

Graphite Furnace Atomic Absorption Spectrometry (GFAA): GFAA is a highly sensitive technique frequently utilized for the precise measurement of metal content, including tin. A specific methodology has been developed for the analysis of airborne dibutylthis compound (DBTM), which involves a multi-step digestion process using concentrated sulfuric acid and hydrogen peroxide, followed by dilution with hydrochloric acid before GFAA analysis. This method is characterized by its defined analytical limit for tin osha.gov.

Theoretical Calculation: The expected percentage of tin in a given this compound compound is derived from its molecular formula and the atomic weights of its constituent elements. For instance, dibutylthis compound ((C4H9)2Sn(OOCCH)2), a common organotin derivative, has a theoretical tin content of approximately 34.2% osha.govgoogle.com. For the inorganic compound this compound (SnC4H2O4), with a molecular weight of 232.77 g/mol , the theoretical tin content is calculated to be approximately 51.1%.

Analysis of Organic Components:

For organotin maleates, elemental analysis extends to quantifying the organic portions of the molecule, typically involving the determination of carbon, hydrogen, and sometimes nitrogen. These analyses are vital for confirming the identity and purity of the organic substituents attached to the tin atom. Standard techniques like combustion analysis are commonly used for these determinations nih.govnih.govscielo.org.mxresearchgate.netresearchgate.netasianpubs.org. For example, synthesized organotin monomers, including dibutylthis compound, have undergone elemental analysis for C, H, and N as part of their comprehensive characterization alongside spectroscopic studies nih.govnih.gov.

Research Findings and Data Tables

Elemental analysis provides empirical data that validates the synthesized structures of tin maleates.

Table 1: Elemental Analysis of Dibutylthis compound (DBTM)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Notes |

| Tin (Sn) | 34.2 | 33.9 - 34.2 | Values obtained from synthesis and analysis of dibutylthis compound, confirming expected tin content osha.govgoogle.com. |

Inorganic this compound (SnC4H2O4):

Molecular Formula: C4H2O4Sn nih.gov

Molecular Weight: 232.77 g/mol nih.gov

Theoretical Tin Content: Approximately 51.1%

Research involving various organotin compounds, including those with maleate functionalities, consistently reports experimental elemental analysis data for carbon, hydrogen, and other elements that closely align with theoretical calculations. This concordance serves as strong evidence for the successful synthesis and structural integrity of these complex molecules scielo.org.mx.

Coordination Chemistry and Molecular Architectures of Tin Maleate Compounds

Elucidation of Coordination Geometries Around the Tin Center

The coordination geometry of the tin atom in tin maleate (B1232345) compounds is dictated by its oxidation state, the nature of other bonded ligands (such as organic substituents), and the coordination mode of the maleate ligand. X-ray crystallography has been an indispensable tool for determining these three-dimensional structures. wikipedia.org

In the case of tin(II) maleate monohydrate, crystallographic studies have revealed a five-coordinate tin center. rsc.org The geometry around the Sn(II) atom is best described as a distorted square pyramid. rsc.org In this structure, each maleate ion participates in bonding with three distinct tin atoms through three of its oxygen atoms, showcasing its potential as a bridging ligand. rsc.org Additionally, a water molecule occupies one of the coordination sites on the tin atom. rsc.org

For organotin(IV) maleates, such as dialkyltin maleates, the coordination number and geometry can vary. While four-coordinate tetrahedral geometries are common for many organotin(IV) compounds, the presence of carboxylate ligands like maleate often leads to an expansion of the coordination sphere. lupinepublishers.comlupinepublishers.com Coordination numbers of five and six are frequently observed, giving rise to trigonal bipyramidal and octahedral geometries, respectively. lupinepublishers.comnih.gov In these higher-coordinate structures, the organic groups typically arrange themselves to minimize steric repulsion, influencing the final molecular shape. For instance, in five-coordinate complexes, a trigonal bipyramidal geometry is often preferred, while six-coordinate diorganotin derivatives commonly adopt an octahedral geometry. lupinepublishers.comlupinepublishers.comnih.gov

| Compound Type | Typical Coordination Number | Common Geometries | Example/Note |

|---|---|---|---|

| Tin(II) Maleate | 5 | Distorted Square Pyramidal | As seen in Tin(II) maleate monohydrate rsc.org |

| Triorganotin(IV) Maleate | 5 | Trigonal Bipyramidal | A common geometry for R3SnX compounds lupinepublishers.comrsc.org |

| Diorganotin(IV) Maleate | 6 | Distorted Octahedral | Often involves bridging maleate ligands lupinepublishers.com |

Ligand Field Theory and Electronic Structure Considerations

Ligand Field Theory (LFT), an extension of molecular orbital (MO) theory, is a fundamental framework for describing the electronic structure of coordination compounds, particularly those of transition metals. wikipedia.orgwelcomehomevetsofnj.orgstudy.com It considers the interactions between the metal's valence orbitals and the orbitals of the surrounding ligands. libretexts.orgdalalinstitute.com While LFT is most famously applied to the d-orbitals of transition metals, its principles, rooted in MO theory, can be used to understand bonding in main-group elements like tin. uoanbar.edu.iqrsc.org

Tin, a member of Group 14, has a valence electron configuration of 5s²5p². In its +4 oxidation state, it has a [Kr] 4d¹⁰ configuration, and in the +2 state, it is [Kr] 4d¹⁰ 5s². Bonding in tin(IV) compounds involves the 5s and 5p orbitals. However, the large size of the tin atom and the accessibility of its empty 5d orbitals allow for the expansion of its coordination number beyond the typical four. gelest.com

In tin maleate complexes, the interaction is between the frontier orbitals of the maleate ligand (specifically the lone pairs on the carboxylate oxygen atoms) and the valence orbitals (5s, 5p, and available 5d) of the tin atom. This interaction leads to the formation of bonding and antibonding molecular orbitals. The geometry of the complex dictates which metal orbitals will have the appropriate symmetry to overlap effectively with the ligand orbitals. The covalent character of the Sn-O bonds in this compound arises from this orbital overlap. The involvement of the 5d orbitals is particularly important in stabilizing higher coordination geometries, such as the five-coordinate and six-coordinate arrangements seen in many organotin carboxylates. gelest.com

Influence of Organic Substituents on Coordination Spheres

Steric Effects: The size of the alkyl or aryl groups can sterically hinder the approach of additional ligands, thereby influencing the achievable coordination number. For instance, bulky phenyl groups can favor a lower coordination number, such as a tetrahedral geometry, due to steric hindrance that prevents the close approach of other ligands. rsc.org In contrast, smaller groups like methyl or ethyl groups present less steric hindrance, more readily allowing for the expansion of the coordination sphere to five or six. mdpi.com

Electronic Effects: The number of organic substituents alters the Lewis acidity of the tin center. As the number of electron-donating alkyl groups increases, the Lewis acidity of the tin atom decreases. lupinepublishers.comlupinepublishers.com Consequently, tetraorganotin (R₄Sn) compounds are poor Lewis acids and show little tendency to increase their coordination number. lupinepublishers.comlupinepublishers.com Conversely, the Lewis acidity increases in the order R₃SnX < R₂SnX₂ < RSnX₃, making di- and mono-organotin species more likely to form higher-coordinate adducts with the maleate ligand. gelest.com The toxicity and biological activity of organotin compounds are also related to the nature and number of these organic groups. researchgate.net

| Organotin Moiety | Lewis Acidity | Tendency for High Coordination | Controlling Factor |

|---|---|---|---|

| RSnX₃ | High | High | High positive charge on Sn |

| R₂SnX₂ | Moderate | Moderate to High | Balance of electronic and steric effects |

| R₃SnX | Low | Low to Moderate | Increased shielding and steric bulk lupinepublishers.comlupinepublishers.com |

| R₄Sn | Very Low | Very Low | Poor acceptor properties of the Sn center lupinepublishers.comlupinepublishers.com |

Formation of Polymeric and Oligomeric Structures in Tin Maleates

The maleate ligand, being a dicarboxylate, is inherently well-suited to act as a bridging ligand, connecting two or more metal centers. wikipedia.orgyoutube.com This bridging capability is a key factor in the formation of polymeric and oligomeric structures in this compound compounds. A bridging ligand can link metal ions to create extended one-, two-, or three-dimensional networks known as coordination polymers. giqimo.comiucr.orglibretexts.org

The specific coordination mode of the carboxylate groups determines the dimensionality of the resulting structure. The maleate anion can coordinate to tin centers in various ways:

Chelating: Both oxygen atoms of one carboxylate group bind to the same tin atom.

Bridging: The carboxylate group links two different tin atoms. Given that maleate has two carboxylate groups, it can bridge multiple tin centers, facilitating polymer chain growth.

As established in the crystal structure of tin(II) maleate monohydrate, each maleate ion links three different tin atoms, creating a complex polymeric network. rsc.org In organotin(IV) maleates, especially diorganotin derivatives (R₂Sn(maleate)), similar polymeric structures are common. sysrevpharm.org These often feature repeating [-R₂Sn-OOCCH=CHCOO-] units, where the maleate ligand bridges adjacent tin centers. This tendency to form extended structures is a hallmark of metal carboxylate chemistry. wikipedia.org The resulting polymeric or oligomeric nature significantly impacts the material's physical properties, such as solubility and thermal stability.

Reaction Mechanisms and Catalytic Activities of Tin Maleate Systems

Catalytic Applications in Polymer Synthesis

Organotin compounds, including tin maleate (B1232345) derivatives, are widely employed as catalysts in the synthesis of various polymers due to their Lewis acidic nature and ability to form stable complexes with reactants.

Mechanism of Action in Polyurethane Formation

Tin-based catalysts, including organotin compounds, play a crucial role in accelerating the reaction between isocyanates and alcohols to form polyurethanes gelest.comlupinepublishers.com. While specific mechanisms for tin maleate in polyurethane formation are not exhaustively detailed in the provided literature, general organotin catalysis mechanisms are applicable. These mechanisms often involve the organotin compound acting as a Lewis acid, coordinating with either the isocyanate or the alcohol component to lower the activation energy of the reaction lupinepublishers.com.

One proposed mechanism suggests the formation of an alkoxide complex between the organotin catalyst and the alcohol. This alkoxide complex then interacts with the isocyanate, possibly through N-coordination, leading to the formation of an N-stannylurethane intermediate. Subsequent reaction of this intermediate with another alcohol molecule regenerates the tin alkoxide catalyst and yields the urethane (B1682113) linkage lupinepublishers.comnih.gov. Alternatively, some mechanisms propose a direct insertion of the isocyanate into a tin-oxygen bond or the organotin derivative acting as a Lewis acid towards the polymerization lupinepublishers.com. Dibutyltin (B87310) dilaurate and dibutyltin diacetate are commonly cited as effective polyurethane catalysts, with dibutylthis compound also being recognized for its catalytic properties in urethane synthesis gelest.comlupinepublishers.comtmg-chemicals.com.

Role in Silicone Crosslinking and Esterification Reactions

Tin compounds are extensively used as catalysts in both silicone crosslinking and esterification reactions.

In silicone crosslinking , particularly in condensation cure systems for Room Temperature Vulcanizing (RTV) silicones, tin catalysts are essential. They facilitate the reaction between silanol (B1196071) groups and silicic acid esters, or promote the condensation of silanol groups, leading to the formation of a crosslinked network gelest.comuni-wuppertal.dersc.orglupinepublishers.com. Dibutyltin dilaurate and dibutyltin dioctoate are common examples uni-wuppertal.de. Dibutylthis compound is also identified as a known catalyst for silane (B1218182) cross-linking reactions, contributing to moisture-curing processes google.com. These catalysts accelerate the hydrolysis of alkoxysilanes and the subsequent condensation of silanol groups rsc.org.

In esterification and transesterification reactions , tin catalysts, including stannous and organotin compounds, are highly effective gelest.comtmg-chemicals.com. Stannous oxide, for instance, can react with carboxylic acids to form stannous carboxylates, which then act as Lewis acids to activate the carbonyl group for nucleophilic attack by the alcohol reaxis.com. Dibutylthis compound (e.g., TMG-234) is noted as an excellent catalyst for these reactions, promoting the formation of esters and polyesters gelest.comtmg-chemicals.com. The catalytic species are often formed in situ by the dissolution of tin oxides or salts in the reaction mixture, forming carboxylates or alkoxides derived from the reactants gelest.com.

Investigation of Ring-Opening Copolymerization Mechanisms

Tin catalysts are also instrumental in ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) of various monomers, including lactones, epoxides, and anhydrides tmg-chemicals.comacs.orgnih.govresearchgate.net.

For the ring-opening copolymerization of epoxides and cyclic anhydrides, such as propylene (B89431) oxide and maleic anhydride (B1165640), tin(II) catalysts have demonstrated significant activity acs.orgnih.gov. The proposed mechanism involves the formation of a tin alkoxide intermediate, into which the anhydride is inserted. This process leads to the formation of poly(ester-ran-ether) structures acs.orgnih.gov. For example, tin(II) bis(methoxide) has been used to catalyze the ROCOP of propylene oxide and maleic anhydride acs.orgnih.gov.

In the ring-opening polymerization of lactones like ε-caprolactone, tin-based initiators are employed tmg-chemicals.comresearchgate.net. Dibutylthis compound has been utilized as an initiator in the production of poly(ε-caprolactone) (PCL) tmg-chemicals.com. The mechanisms for lactone ROP with tin initiators often follow a coordination-insertion pathway researchgate.net.

Proposed Catalytic Cycles and Intermediate Species

The catalytic cycles involving this compound systems are diverse, depending on the specific reaction.

Polyurethane Formation: A common proposed cycle involves the formation of a tin alkoxide from the alcohol, which then coordinates with the isocyanate. This leads to an N-stannylurethane intermediate that reacts with alcohol to regenerate the tin alkoxide catalyst lupinepublishers.comnih.gov.

Esterification: Tin(II) catalysts act as Lewis acids, forming complexes with carboxylic acids. This complexation activates the carbonyl carbon for nucleophilic attack by the alcohol, followed by elimination of water and regeneration of the catalyst reaxis.com.

Ring-Opening Copolymerization (ROCOP): In ROCOP of epoxides and anhydrides, a key intermediate is a tin alkoxide, which undergoes insertion of the anhydride monomer. This leads to a tin carboxylate intermediate that can then react with the epoxide, regenerating the tin alkoxide and propagating the chain acs.orgnih.gov.

The efficiency of these catalytic cycles can be analyzed using models like the energetic span model, which relates the turnover frequency (TOF) to the energy differences between key intermediates and transition states nih.gov.

Radical Processes and this compound Participation

While tin compounds are more commonly known for their Lewis acid catalysis, certain organotin species, particularly organotin hydrides, are recognized for their participation in radical reactions chemistryviews.orgrsc.org. These compounds can generate tin radicals that abstract atoms, initiating radical chains rsc.org. For instance, organotin hydrides are utilized in radical cyclization reactions, although tin-free alternatives are increasingly being explored chemistryviews.orgrsc.org.

Maleates themselves can be involved in radical processes, such as the cis-trans isomerization of maleic acid to fumaric acid, which can be catalyzed by thiyl radicals chemrxiv.org. In the context of copolymerization, tin compounds might influence radical processes through charge-transfer complexes, potentially affecting copolymerization constants and reaction kinetics cmu.edu. However, direct participation of this compound as a radical initiator or mediator in common radical polymerizations like vinyl polymerization is less documented compared to its Lewis acid catalytic roles.

Intermolecular and Intramolecular Reaction Pathways

Reactions can proceed via either intramolecular pathways, where reacting groups are within the same molecule, or intermolecular pathways, involving different molecules ox.ac.ukquora.com. Intramolecular reactions are generally favored entropically due to a lower decrease in disorder compared to intermolecular reactions ox.ac.ukquora.com.

While specific examples detailing this compound's direct influence on directing intramolecular versus intermolecular pathways are not extensively provided, the general principles of catalysis apply. Catalysts can stabilize transition states or intermediates, thereby influencing the preferred reaction pathway. For instance, maleates, such as dimethyl maleate, can undergo intermolecular Michael additions georgiasouthern.edu. The tunability of reaction pathways, from intramolecular cyclization to intermolecular hydrolysis, can be influenced by specific reagents and conditions rsc.org. In some complex reactions, the spatial proximity of reactants, facilitated by tethering or specific catalytic environments, can promote intramolecular reactions over intermolecular ones beilstein-journals.org.

Compound List

this compound

Dibutylthis compound

Dibutyltin dilaurate

Dibutyltin diacetate

Dibutyltin dioctoate

Tin(II) bis(methoxide)

Stannous oxide

Stannous octoate

Tributyltin n-butoxide

Tin(II) chloride

Maleic anhydride

Propylene oxide

ε-Caprolactone

Isocyanates

Alcohols

Silanols

Silicic acid esters

Carboxylic acids

Thiyl radicals

Mechanistic Studies in Materials Science Applications

Thermal Stabilization Mechanisms in Polyvinyl Chloride (PVC)

Polyvinyl chloride (PVC) is a widely used thermoplastic, but it exhibits poor thermal stability at the high temperatures required for processing. researchgate.netresearchgate.net The thermal degradation of PVC is an auto-catalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone. researchgate.netresearchgate.net This dehydrochlorination leads to the formation of conjugated double bonds, known as polyene sequences, which cause discoloration and deterioration of the material's physical and mechanical properties. researchgate.netncsu.edu Thermal stabilizers are crucial additives used to protect PVC during processing by counteracting this degradation. researchgate.netbisleyinternational.com Organotin compounds, including tin maleates, are recognized as effective heat stabilizers for PVC. bisleyinternational.comresearchgate.net Their primary functions involve scavenging the liberated hydrogen chloride and replacing unstable chlorine atoms on the PVC chain with more stable groups. ncsu.eduacs.org

Mechanisms of Labile Chloride Atom Substitution

Beyond simply neutralizing HCl, a more fundamental stabilization mechanism involves the chemical modification of the PVC polymer chain itself. acs.org The degradation process is known to initiate at defect sites in the polymer structure, primarily tertiary and allylic chlorine atoms, which are less stable than the chlorine atoms in the regular vinyl chloride units. ncsu.edu Tin stabilizers function by displacing these labile chlorine atoms and substituting them with more thermally stable ligands. ncsu.eduresearchgate.netacs.org

This process, consistent with the Frye-Horst substitution hypothesis, essentially "mends" the polymer at its weakest points. acs.org The mechanism involves two general features:

Complexation : The metal atom (tin) of the stabilizer complexes with the labile chlorine atom on the PVC chain. acs.org

Substitution : The complexed chlorine atom is then substituted by a ligand—in this case, a maleate (B1232345) group—from the tin stabilizer. acs.org

The resulting ester linkage is more thermally stable than the original allylic chloride, effectively interrupting the initiation of the dehydrochlorination process and preventing the unzipping of the polymer chain. acs.orgresearchgate.net This substitution of unstable chlorine atoms is a key factor in the high efficiency of organotin stabilizers. researchgate.net

Diels-Alder Reaction Pathways in Polymer Degradation Mitigation

The formation of long conjugated polyene sequences is directly responsible for the severe discoloration (from yellow to black) observed in degrading PVC. researchgate.net One proposed mechanism for mitigating this effect involves the interaction of stabilizers with these newly formed double bonds. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, offers a pathway to break up the conjugation of these polyenes. researchgate.netresearchgate.net

In this context, the maleate moiety of the tin stabilizer can act as a dienophile, reacting with the conjugated diene structures present in the degraded PVC backbone. This reaction converts two conjugated double bonds into a single, non-conjugated double bond within a new cyclic structure, as shown in the table below. researchgate.net This interruption of the conjugated system leads to a significant improvement in color stability. Some auxiliary stabilizers, such as N-phenyl maleimide, are known to function through this pathway, and it is a recognized mechanism for organic tin compounds to interact with the double bonds formed during degradation. researchgate.netresearchgate.net

| Reactants | Reaction Type | Product | Effect on Polymer |

|---|---|---|---|

| Polyene sequence (diene) + Maleate group (dienophile) | [4+2] Cycloaddition (Diels-Alder) | Cyclohexene derivative on PVC backbone | Breaks conjugation, reduces color formation |

Synergistic Effects with Co-stabilizers in Polymer Systems

The performance of tin maleate can be significantly enhanced through synergistic interactions with other co-stabilizers. researchgate.net A common practice is to combine organotin stabilizers with metal soaps, such as calcium and zinc stearates. researchgate.netbontecn.com In these systems, the different components perform complementary roles. The organotin compound provides primary stabilization by substituting labile chlorines and scavenging HCl, while the calcium and zinc soaps also neutralize HCl. bontecn.com This combination can improve both the initial color and the long-term stability of the PVC. researchgate.net

For instance, when organic tin stabilizers are used with a Ca/Zn system, the organic tin offers additional capacity to neutralize HCl, while the calcium and zinc ions further prevent its accumulation. bontecn.com However, the use of zinc soaps can sometimes lead to a catastrophic degradation known as "zinc burning," caused by the formation of zinc chloride (ZnCl2), a strong Lewis acid that accelerates dehydrochlorination. mdpi.com To counteract this, auxiliary co-stabilizers like polyols (e.g., pentaerythritol) or β-diketones (e.g., dibenzoylmethane) are often added. mdpi.com These compounds can complex with the zinc chloride, mitigating its detrimental effects and creating a highly effective and stable stabilizing package. mdpi.com

| Co-stabilizer Type | Example Compounds | Synergistic Function |

|---|---|---|

| Metal Soaps | Calcium Stearate, Zinc Stearate | Provide additional HCl scavenging capacity. bontecn.com |

| Polyols | Pentaerythritol (PER) | Complex with and neutralize harmful byproducts like ZnCl2. mdpi.com |

| β-Diketones | Dibenzoylmethane (DBM) | Improve initial color and long-term stability by chelating metal ions. mdpi.com |

Tin Maleates as Precursors in Material Fabrication

Precursor Chemistry for Thin Film Deposition (e.g., Transparent Conductive Oxides)

Tin (IV) oxide (SnO2) is a vital n-type semiconductor used extensively in the fabrication of transparent conductive oxides (TCOs). jksus.orgnih.gov TCOs combine high electrical conductivity with optical transparency and are essential components in a wide range of technologies, including flat-panel displays, solar cells, and gas sensors. jksus.orgnih.govsvc.org

The creation of high-quality SnO2 thin films often relies on deposition techniques such as chemical solution deposition (CSD) or chemical vapor deposition (CVD). ukri.org The success of these methods is critically dependent on the properties of the metal-organic precursor used. An ideal precursor must fulfill several criteria:

Volatility and Solubility : It must be sufficiently volatile for CVD or soluble in appropriate organic solvents for CSD. ukri.org

Stability : The precursor should be stable under ambient conditions but decompose cleanly at a desired temperature.

Clean Decomposition : It should decompose to form the desired metal oxide without leaving behind detrimental impurities (e.g., carbon).

Metal-organic compounds are a major class of precursors for TCOs. researchgate.net While various tin compounds like tin alkoxides, tin β-ketoiminates, and other organotins serve as precursors for SnO2 deposition, tin carboxylates such as this compound fit the general profile of a suitable metal-organic precursor. researchgate.net The chemistry involves dissolving the this compound in a solvent, applying it to a substrate (e.g., by spin-coating), and then using a high-temperature annealing process to decompose the organic ligands, leaving behind a thin film of tin oxide. jksus.orgnih.gov The specific properties of the resulting film, such as crystallinity and conductivity, can be controlled by adjusting the annealing temperature and atmosphere. nih.gov

Application in Functional Material Development

The utility of this compound extends beyond its traditional application as a stabilizer. Its unique chemical structure allows it to be incorporated into polymer chains and to catalyze specific polymerization reactions, leading to the creation of functional materials with enhanced thermal and mechanical properties.

As a Comonomer in Copolymerization

One of the promising areas of research is the use of this compound, particularly dibutyltin (B87310) maleate (DBTM), as a comonomer in free radical polymerization. A notable study investigated the copolymerization of DBTM with styrene (ST) and butyl acrylate (BA). wikipedia.orgnih.gov The investigation into the reactivity of these monomers provides critical insights into the resulting copolymer structure and properties.

The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type, were determined for the copolymerization of DBTM with both styrene and butyl acrylate. This data is crucial for predicting and controlling the microstructure of the final polymer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (DBTM) | r2 |

|---|---|---|---|

| Dibutylthis compound (DBTM) | Styrene (ST) | 0.090 | 0.250 |

| Dibutylthis compound (DBTM) | Butyl Acrylate (BA) | 0.025 | 24.43 |

This table presents the monomer reactivity ratios for the copolymerization of Dibutylthis compound (DBTM) with Styrene (ST) and Butyl Acrylate (BA). wikipedia.orgnih.gov

The terpolymerization of DBTM, styrene, and butyl acrylate results in a polyfunctional material. researchgate.net Characterization of this terpolymer has shown that it possesses superior thermal stability and flowability when compared to DBTM alone. This enhancement suggests its potential as a more effective, multi-functional stabilizer for PVC. researchgate.net The incorporation of the this compound moiety into the polymer backbone can lead to materials with altered glass transition temperatures (Tg), a key parameter in determining the application range of a polymer. tib.eunih.govyoutube.com

As a Catalyst in Polyester Synthesis

Organotin compounds, including tin maleates, are effective catalysts for esterification and transesterification reactions, which are fundamental to the production of polyesters. made-in-china.comlupinepublishers.com These catalysts are known to reduce reaction times significantly compared to uncatalyzed reactions. googleapis.comgoogle.comgoogle.com The mechanism of catalysis by organotin compounds generally involves the coordination of the tin atom to the carbonyl oxygen of the ester or carboxylic acid, which activates the carbonyl group towards nucleophilic attack by an alcohol. researchgate.net

While specific kinetic data for this compound in polyesterification is not extensively detailed in publicly available literature, the general performance of organotin catalysts provides a strong indication of its utility. For instance, in the synthesis of polyesters from isophthalic acid, maleic anhydride (B1165640), propylene (B89431) glycol, and dipropylene glycol, organotin catalysts have been shown to significantly decrease the required reaction time. googleapis.comgoogle.comgoogle.com The choice of catalyst can influence not only the reaction rate but also the properties of the final polyester, such as its molecular weight and color.

The development of functional materials through the strategic use of this compound is an expanding field of study. As researchers continue to elucidate the mechanisms of its action, both as a comonomer and a catalyst, the potential for creating novel polymers with precisely controlled properties for a wide range of applications continues to grow.

Theoretical and Computational Chemistry Approaches to Tin Maleate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgscispace.comabinit.org. It determines the properties of a many-electron system by utilizing functionals of the electron density distribution scispace.com. For tin maleate (B1232345), DFT calculations can elucidate its electronic configuration, bonding characteristics, and potential reactivity.

DFT enables detailed analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, for instance, is a key indicator of a molecule's electronic stability and reactivity, with smaller gaps often correlating with higher reactivity adlershof.deresearchgate.net. Studies on maleate dianions have suggested that the electronic density distribution in the HOMO orbital at the C=C bond can influence the molecule's stability and its interaction with other species adlershof.de.

For tin maleate, DFT can map the electron distribution, identify atomic charges, and analyze the nature of chemical bonds, such as the Sn-O and Sn-C bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into orbital interactions and the strength of chemical bonds researchgate.netwisc.edu. This approach can reveal the extent of covalent and ionic character in the tin-oxygen bonds and the delocalization of electrons within the maleate ligand.

Typical DFT Output Parameters for Electronic Structure Analysis:

| Parameter | Description | Typical Units |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicative of ionization potential. | eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicative of electron affinity. | eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to electronic stability and reactivity. | eV |

| Mulliken Atomic Charges | Partial charges assigned to each atom, indicating electron distribution. | e (electron charge) |

| Bond Lengths | Distances between bonded atoms, reflecting bond strength and geometry. | Å (Angstrom) |

| Bond Angles | Angles between three connected atoms, defining molecular geometry. | Degrees |

| Dipole Moment | Measure of the molecule's polarity. | Debye (D) |

DFT is instrumental in modeling chemical reaction mechanisms by mapping potential energy surfaces (PES) solubilityofthings.com. This involves identifying the lowest energy pathways connecting reactants to products, which often pass through a transition state libretexts.orgresearchgate.net. The transition state represents a saddle point on the PES, corresponding to the highest energy configuration along the reaction coordinate solubilityofthings.comresearchgate.net. The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining reaction rates solubilityofthings.comlibretexts.org.

For this compound, DFT could be employed to study its synthesis, decomposition, or participation in catalytic processes. By calculating the energies and structures of transition states, researchers can elucidate reaction mechanisms, identify key intermediates, and predict reaction kinetics libretexts.orgschrodinger.com. This computational approach can guide experimental efforts by highlighting the most probable reaction pathways and the energetic barriers involved.

Illustrative Reaction Pathway Parameters from DFT:

| Parameter | Description | Typical Units |

| Reactant Energy | Total energy of the initial molecular configuration. | eV, Hartree |

| Product Energy | Total energy of the final molecular configuration. | eV, Hartree |

| Transition State Energy | Energy at the highest point along the reaction coordinate. | eV, Hartree |

| Activation Energy (Ea) | Energy difference between the transition state and the reactants (TS Energy - Reactant Energy). | eV, kJ/mol |

| Reaction Energy | Energy difference between products and reactants (Product Energy - Reactant Energy). | eV, kJ/mol |

Molecular Dynamics (MD) Simulations for Aggregation and Interaction Studies

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular systems, allowing researchers to observe the dynamic behavior of molecules, their aggregation, and their interactions with other species or surfaces mdpi.comresearchgate.netnih.gov. MD simulations track the trajectories of atoms and molecules over time by solving Newton's equations of motion, using force fields that describe interatomic forces mdpi.comresearchgate.net.

In the context of this compound, MD simulations could be used to investigate its behavior in solution. This might include studying how this compound molecules aggregate, form clusters, or interact with solvent molecules. Studies on maleate salts of drug-like compounds have utilized MD to understand association processes and the formation of dimers and trimers, highlighting the role of hydrogen bonding with energies exceeding 70 kJ/mol mdpi.comresearchgate.net. Such simulations can reveal the mechanisms governing self-assembly and the factors influencing the stability of aggregates.

Typical MD Simulation Parameters and Outputs:

| Parameter | Description | Typical Units |

| Force Field Parameters | Parameters defining interatomic potentials (e.g., bond stretching, bending, torsion, non-bonded interactions). | Varies (e.g., kcal/mol, Å) |

| Temperature | Simulation environment temperature, influencing molecular kinetic energy and behavior. | Kelvin (K) |

| Pressure | Simulation environment pressure, affecting molecular packing and phase behavior. | atm, Pa |

| Time Step | Small increment of time for integrating equations of motion. | fs (femtoseconds) |

| Simulation Length | Total duration of the simulation. | ns, µs (nanoseconds, microseconds) |

| Radial Distribution Function (RDF) | Probability of finding an atom at a certain distance from a reference atom, used for analyzing structure and aggregation. | Dimensionless |

| Binding Energy | Energy associated with the interaction between molecules or parts of a system. | kJ/mol, kcal/mol |

| Diffusion Coefficient | Measure of how quickly molecules move through a medium. | cm²/s, m²/s |

Computational Crystallography and Structure Prediction

Computational Crystallography, particularly Crystal Structure Prediction (CSP), aims to determine the most stable crystal structures of a compound from its molecular formula amanote.commdpi.comchemrxiv.org. This field involves generating a large number of possible crystal packing arrangements and ranking them based on their calculated lattice energies mdpi.com. The structure with the lowest lattice energy is often predicted to be the most stable experimentally observed polymorph.

While direct computational prediction studies specifically for this compound were not detailed in the provided search results, the methodology is well-established. CSP techniques can explore various hydrogen bonding patterns, molecular orientations, and packing densities to identify energetically favorable crystal forms. The accuracy of CSP methods can be benchmarked against experimentally determined structures arxiv.org. The known crystal structure of tin(II) maleate monohydrate provides a crucial experimental target for validating predictive computational models.

Experimental Crystallographic Data for Tin(II) Maleate Monohydrate

| Parameter | Value | Notes |

| Space Group | P2₁ab | Orthorhombic crystal system |

| Lattice Parameter a | 7.35(1) Å | |

| Lattice Parameter b | 16.84(2) Å | |

| Lattice Parameter c | 5.32(1) Å | |

| Z (Molecules per unit cell) | 4 | |

| Sn Site Geometry | Distorted square-pyramidal | |

| Sn–O Bond Lengths (Maleate) | 2.176, 2.196, 2.440 Å | Bonds to maleate ligand oxygen atoms |

| Sn–O Bond Length (Water) | 2.312 Å | Bond to water molecule oxygen atom |

| Refinement R-factor | 0.030 | Indicates agreement between observed and calculated intensities |

Source: Adapted from rsc.org

By employing these computational techniques, researchers can gain a comprehensive understanding of this compound's electronic, dynamic, and structural properties, paving the way for informed material design and application development.

Emerging Research Avenues and Future Directions

Development of Novel Tin Maleate (B1232345) Derivatives for Specific Applications

Emerging research is focused on synthesizing novel derivatives of tin maleate to unlock new functionalities and applications beyond its traditional role as a PVC stabilizer. lupinepublishers.com Scientists are exploring modifications to both the alkyl chains and the maleate backbone to create compounds with tailored properties.

One promising area is in catalysis. While organotin compounds, including dibutyltin (B87310) maleate, are known catalysts for producing polyurethanes, silicones, and polyesters, new derivatives are being designed for more specific reactions. gelest.comguidechem.com For instance, dibutyltin(IV) maleate has been successfully used as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone, a process for producing biodegradable polyesters. researchgate.net This opens avenues for using this compound derivatives in biomedical and pharmaceutical material synthesis. researchgate.net

Researchers are also synthesizing a variety of related structures, such as trialkyl- and triaryl-tin maleates, as well as derivatives of similar unsaturated dicarboxylic acids like fumaric acid. rsc.org By varying the organic groups attached to the tin atom (e.g., methyl, butyl, phenyl) and modifying the carboxylate ligand, chemists can fine-tune the compound's reactivity, solubility, and electronic properties. sysrevpharm.org This has led to the development of derivatives with potential applications as specialized crosslinking agents in the coatings industry and as antimicrobial agents for materials protection. guidechem.com

Furthermore, novel organotin(IV) carboxylates are being investigated for their biological activities, including potential as anticancer and antileishmanial agents. While this research is in early stages, it highlights a significant shift from industrial materials to sophisticated biomedical applications, driven by the synthesis of new, functionally diverse tin carboxylate derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve process safety. A key focus is the development of more sustainable synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Catalyst selection is also crucial. The development of non-toxic, efficient catalysts for organotin synthesis is a key research goal. iwu.edu For instance, the direct reaction of metallic tin with organic halides can be a more direct route, and research into catalysts that promote this reaction efficiently and cleanly is ongoing. rjpbcs.com By redesigning the synthetic pathway, researchers aim to create processes that are not only more environmentally benign but also more economical and scalable.

Advanced Analytical Techniques for In-situ Monitoring of Reactions

To optimize the synthesis of this compound and its derivatives, researchers are moving beyond traditional offline analysis and adopting advanced analytical techniques for real-time, in-situ monitoring. These methods provide dynamic information about reaction kinetics, intermediate species, and catalyst behavior, allowing for precise process control and a deeper mechanistic understanding. labcompare.commt.com

Spectroscopic methods are at the forefront of this trend. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used with immersion probes to track the concentration of reactants, products, and intermediates directly in the reaction vessel without sampling. mt.com This is particularly useful for monitoring the esterification reaction between a tin oxide and maleic anhydride (B1165640).

For more detailed speciation analysis, hyphenated chromatographic techniques are being employed. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for separating and quantifying different organotin species in a mixture with very low detection limits. researchgate.net This is critical for understanding the formation of mono-, di-, and tri-substituted tin compounds during synthesis. Other methods like gas chromatography with a pulsed flame photometric detector (GC-PFPD) also offer high sensitivity and selectivity for organotin analysis. ysi.com

Emerging technologies promise even greater insight. Techniques that combine Temporal Analysis of Products (TAP) with operando spectroscopy, known as SpectroTAP, can provide real-time data on catalyst behavior and changes during a reaction. labcompare.com Similarly, in-situ transmission electron microscopy (TEM) allows for the direct observation of catalyst dynamics at the nanoscale. axt.com.au While not yet widely applied to this compound synthesis, these state-of-the-art methods could be used to study the catalytic activity of this compound derivatives, providing unprecedented detail on reaction mechanisms and helping to design more efficient catalytic systems. labcompare.comaxt.com.au

Exploration of Structure-Function Relationships through Molecular Engineering

A key frontier in this compound research is the systematic exploration of structure-function relationships through molecular engineering. By precisely modifying the molecular architecture of these compounds, scientists aim to understand how specific structural features influence their performance as stabilizers, catalysts, or other functional materials. baerlocher.com

The performance of an organotin stabilizer is determined by both the organic (alkyl) groups and the ligands (carboxylate) attached to the tin atom. kanademy.comcore.ac.ukkanademy.com Research has shown that the nature and number of these groups dictate critical properties:

Alkyl Groups (R) : The type of alkyl group (e.g., methyl, butyl, octyl) influences the compound's toxicity, volatility, and compatibility with the polymer matrix. kanademy.com Longer alkyl chains generally lead to lower toxicity and volatility.

Ligands (X) : The carboxylate ligand—in this case, maleate—is primarily responsible for the stabilization mechanism. baerlocher.com Modifications to the maleate structure, or its replacement with other ligands, can alter the compound's reactivity and thermal stability performance.

Molecular engineering also involves controlling the coordination geometry around the central tin atom. Organotin(IV) compounds can expand their coordination number beyond four, adopting geometries such as trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate). rjpbcs.com This coordination is influenced by the electronic and steric properties of the attached groups. By designing ligands that favor specific coordination numbers, it may be possible to enhance the catalytic activity or stabilizing efficiency of the this compound derivative. nih.gov This approach draws inspiration from broader organotin research where structural modifications have been successfully used to tune biological activity, for example, in developing organotin compounds with anticancer properties. researchgate.net

Future research will likely involve a combination of experimental synthesis and computational modeling to predict how structural changes will affect function. This will enable the rational design of new this compound derivatives with optimized properties for specific, high-value applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.